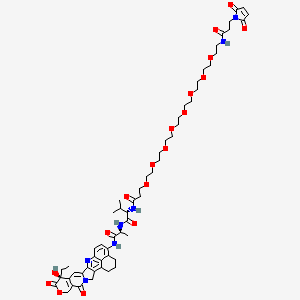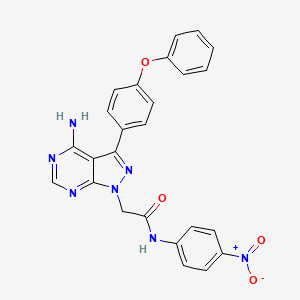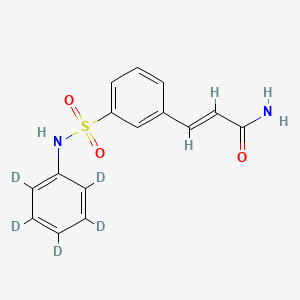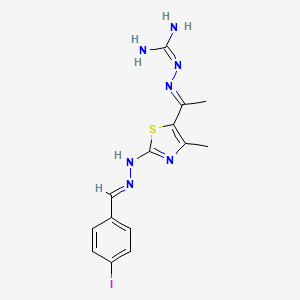
3'-O-Methyl-d3 Quercetin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isorhamnetin-d3 is a deuterated form of isorhamnetin, a flavonol that naturally occurs in various plants and is present in several plant-derived foodstuffs and beverages, including berry juices, wine, onions, and almonds . This compound is known for its antioxidant, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isorhamnetin-d3 can be synthesized through a multi-step process involving the methylation of quercetin . The synthetic route typically involves the use of deuterated reagents to introduce deuterium atoms into the molecule. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of isorhamnetin-d3 involves the extraction of isorhamnetin from plant sources followed by chemical modification to introduce deuterium atoms . This process is optimized for large-scale production to meet the demand for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Isorhamnetin-d3 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions include various derivatives of isorhamnetin-d3, which can be used for further research and therapeutic applications .
Scientific Research Applications
Isorhamnetin-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry to study the behavior of flavonols.
Biology: Investigated for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Studied for its antioxidant, anti-inflammatory, and anticancer properties.
Industry: Used in the development of dietary supplements and functional foods.
Mechanism of Action
Isorhamnetin-d3 exerts its effects through various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation . The compound also influences cell signaling pathways related to apoptosis and autophagy, contributing to its anticancer properties .
Comparison with Similar Compounds
Isorhamnetin-d3 is similar to other flavonols such as quercetin and kaempferol . its deuterated form provides unique advantages in research, including improved stability and the ability to trace its metabolic pathways more accurately . Other similar compounds include:
Quercetin: Known for its antioxidant and anti-inflammatory properties.
Kaempferol: Studied for its anticancer and cardioprotective effects.
Isorhamnetin-d3 stands out due to its enhanced stability and traceability, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C16H12O7 |
|---|---|
Molecular Weight |
319.28 g/mol |
IUPAC Name |
3,5,7-trihydroxy-2-[4-hydroxy-3-(trideuteriomethoxy)phenyl]chromen-4-one |
InChI |
InChI=1S/C16H12O7/c1-22-11-4-7(2-3-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,17-19,21H,1H3/i1D3 |
InChI Key |
IZQSVPBOUDKVDZ-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


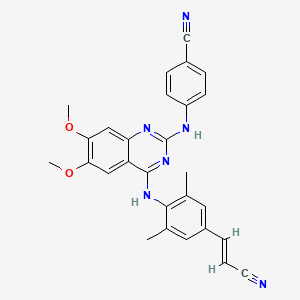
![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriotetracosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416135.png)

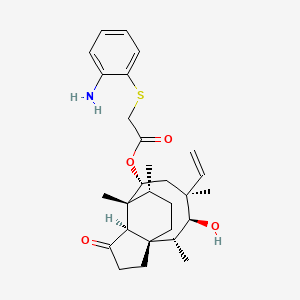
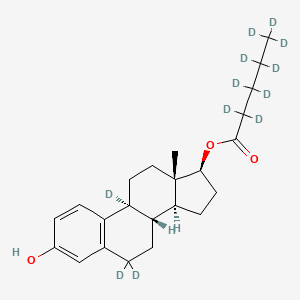
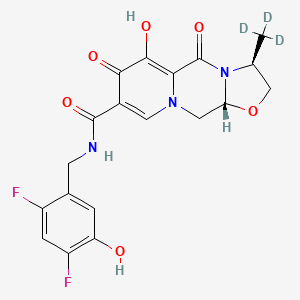

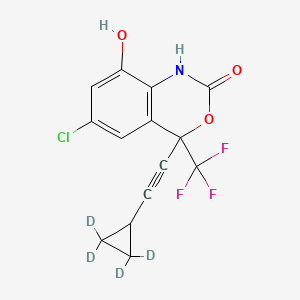
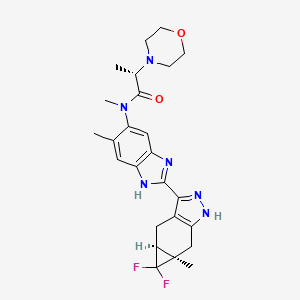
![disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12416179.png)
